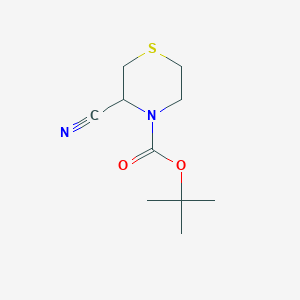4-Boc-3-cyano-thiomorpholine
CAS No.: 954226-00-7
Cat. No.: VC8403322
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 954226-00-7 |
|---|---|
| Molecular Formula | C10H16N2O2S |
| Molecular Weight | 228.31 g/mol |
| IUPAC Name | tert-butyl 3-cyanothiomorpholine-4-carboxylate |
| Standard InChI | InChI=1S/C10H16N2O2S/c1-10(2,3)14-9(13)12-4-5-15-7-8(12)6-11/h8H,4-5,7H2,1-3H3 |
| Standard InChI Key | HMCWHZMUAVBZNL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCSCC1C#N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCSCC1C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The thiomorpholine ring in 4-Boc-3-cyano-thiomorpholine is a six-membered saturated heterocycle containing one sulfur and one nitrogen atom. The Boc group (-O(C)(CH3)3) is attached to the nitrogen at position 4, while the cyano substituent occupies position 3. This configuration distinguishes it from oxygen-containing morpholine derivatives, such as (S)-N-Boc-3-cyanomorpholine (PubChem CID: 44182327), where sulfur is replaced by oxygen . The presence of sulfur alters the ring’s electronic environment, increasing nucleophilicity at the nitrogen and influencing hydrogen-bonding capabilities.
Solubility and Stability
The Boc group enhances solubility in organic solvents like dichloromethane and ethyl acetate, while the thiomorpholine core may impart moderate polarity. Stability under acidic conditions is a critical consideration; the Boc group is cleavable with trifluoroacetic acid (TFA), a property leveraged in solid-phase peptide synthesis . The cyano group’s stability depends on the reaction milieu, as it may undergo hydrolysis to carboxylic acids under strongly acidic or basic conditions.
Synthetic Methodologies
Boc Protection Strategies
Applications in Organic Synthesis and Drug Discovery
Intermediate in Peptide Chemistry
Thiomorpholine derivatives are valuable intermediates in peptide synthesis due to their conformational rigidity and ability to modulate peptide stability. The Boc group in 4-Boc-3-cyano-thiomorpholine can temporarily protect amines during solid-phase synthesis, as evidenced by protocols for gramicidin segments involving TCBOXY and DMAP . The cyano group may further stabilize transition states in coupling reactions or serve as a handle for post-synthetic modifications.
Material Science Applications
The compound’s sulfur atom could facilitate coordination to metal surfaces or nanoparticles, making it a candidate for catalytic systems or conductive polymers. Additionally, the Boc group’s thermal stability might be exploited in polymer crosslinking or resin formulations.
Challenges and Future Directions
Synthetic Limitations
Current synthetic routes to 4-Boc-3-cyano-thiomorpholine may face challenges such as low yields during cyanation or Boc protection steps. Optimizing reaction conditions, as seen in TCBOXY-mediated couplings , could address these issues. Furthermore, enantioselective synthesis of the thiomorpholine ring remains underexplored, presenting opportunities for asymmetric catalysis.
Analytical Advancements
Developing rapid analytical methods, such as inline IR spectroscopy or microfluidic HPLC, would streamline quality control. Computational modeling could also predict reactivity patterns and guide synthetic planning.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume